

Application Note: HPLC and Mass Spectrometry of Acid-PEG6-C2-Boc

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Compound of Interest

Compound Name: Acid-PEG6-C2-Boc

Cat. No.: B605148

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Abstract

This application note provides a detailed protocol for the analysis of **Acid-PEG6-C2-Boc**, a heterobifunctional linker commonly used in bioconjugation and proteomics, by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The described methodology details the sample preparation, chromatographic separation, and mass spectrometric detection for the identification and purity assessment of this PEGylated compound. All experimental parameters are outlined to ensure reproducibility.

Introduction

Acid-PEG6-C2-Boc is a hydrophilic linker molecule featuring a terminal carboxylic acid and a Boc-protected amine, separated by a six-unit polyethylene glycol (PEG) chain and a two-carbon spacer. This structure is valuable in bioconjugation, for instance, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial. The PEG chain enhances solubility and biocompatibility, while the terminal functional groups allow for sequential conjugation to different molecules. Accurate analytical characterization is essential to confirm the identity, purity, and stability of **Acid-PEG6-C2-Boc**. HPLC coupled with ESI-MS is a powerful technique for this purpose, providing separation based on physicochemical properties and sensitive detection with mass confirmation.[1]

Chemical Structure and Properties

- Systematic Name: 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azahexacosan-26-oic acid
- Molecular Formula: $C_{20}H_{39}NO_{10}$
- Molecular Weight: 469.52 g/mol
- Structure:

Experimental Protocols

Sample Preparation

- Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of **Acid-PEG6-C2-Boc**.
 - Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
 - Vortex briefly to ensure complete dissolution.
- Working Solution (10 µg/mL):
 - Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the mobile phase A (see HPLC conditions below).
 - Vortex to mix thoroughly.
 - Transfer to an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, and a UV detector or Charged Aerosol Detector (CAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of PEGylated compounds.[\[1\]](#)

- Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A time-dependent gradient is effective for separating the target compound from potential impurities.[\[1\]](#)

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 210 nm (note: PEG compounds lack a strong chromophore, so sensitivity may be low) or Charged Aerosol Detection (CAD) for more universal detection. Mass spectrometry will serve as the primary detector for identification.[\[2\]](#)

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive Ion Electrospray (ESI+).
- Scan Range: m/z 100 - 1000.
- Capillary Voltage: 3.5 kV.

- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 600 L/hr.
- Data Acquisition: Full scan mode.

Data Presentation

Expected HPLC and Mass Spectrometry Data

Parameter	Expected Value
Expected Retention Time (RT)	12 - 18 min (dependent on specific C18 column chemistry)
Molecular Formula	C ₂₀ H ₃₉ NO ₁₀
Theoretical Monoisotopic Mass	469.2574
Expected Ion Adducts (ESI+)	
[M+H] ⁺	470.2647
[M+Na] ⁺	492.2466
[M+K] ⁺	508.2206
[M-Boc+2H] ⁺	370.2128

Note: The Boc protecting group (mass = 100.0528) can sometimes be lost in the ion source, leading to the observation of a [M-Boc+2H]⁺ ion.

Purity Analysis

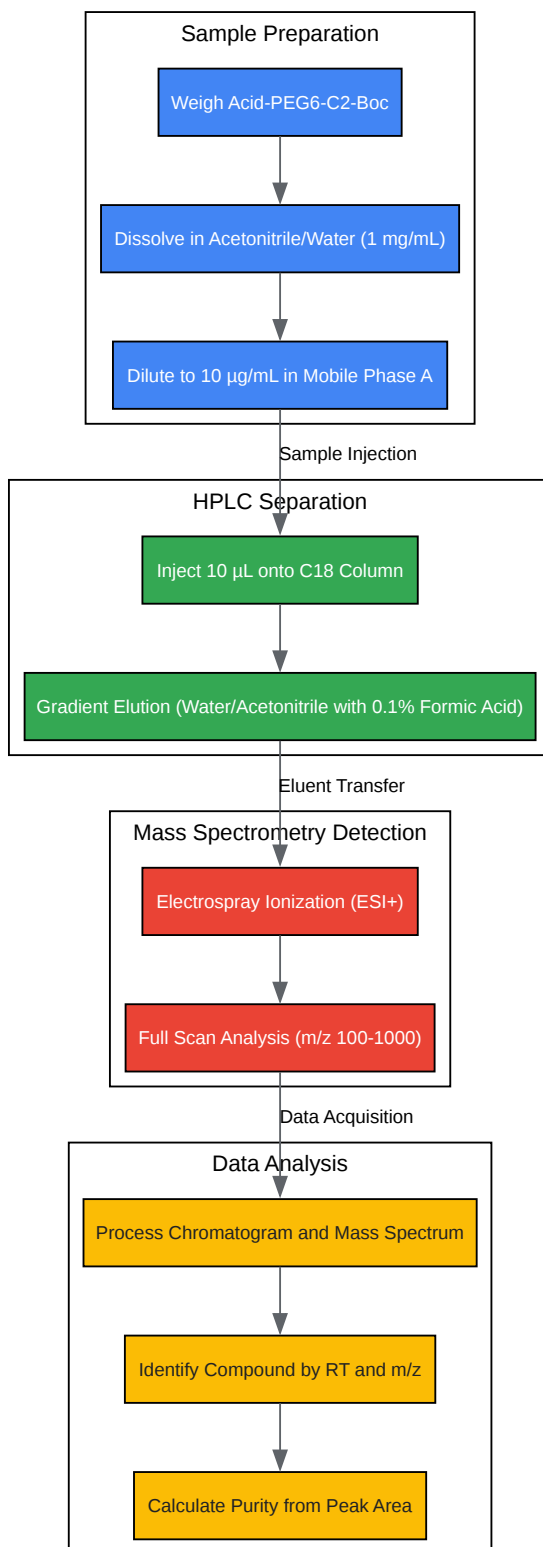
Peak	Retention Time (min)	Area (%)	Identity
1	~15.5	> 95%	Acid-PEG6-C2-Boc
2	Varies	< 5%	Impurities

This table is an example for a high-purity sample. Actual results may vary based on the synthesis batch.

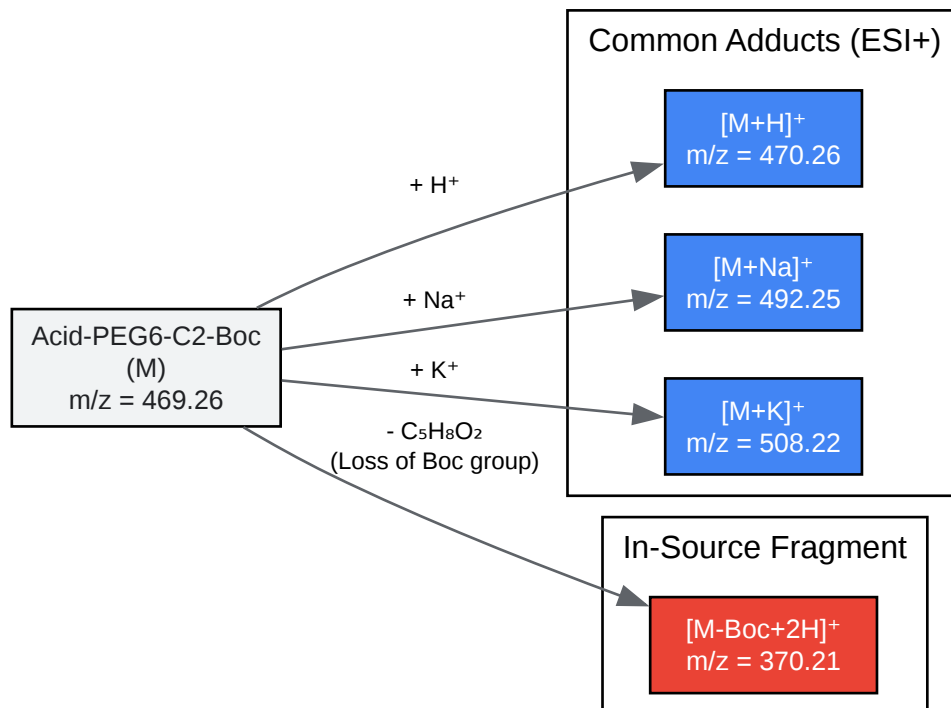
Visualizations

Experimental Workflow

HPLC-MS Analysis Workflow for Acid-PEG6-C2-Boc



Expected Mass Spectrometry Ions for Acid-PEG6-C2-Boc



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References

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